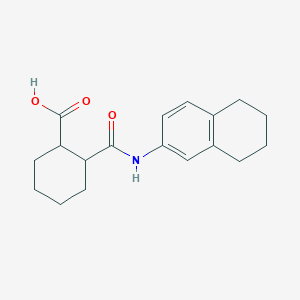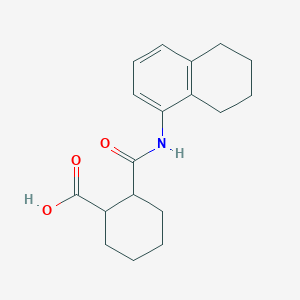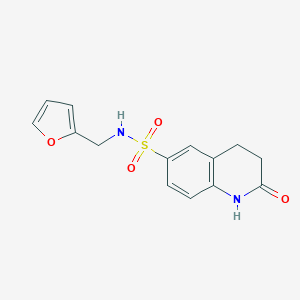![molecular formula C25H28N4O3S B269646 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B269646.png)
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxazepine family and has been found to exhibit promising activity against a wide range of diseases. In
Applications De Recherche Scientifique
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether has been found to exhibit promising activity against a wide range of diseases. It has been shown to have potent anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and viral replication. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation.
Biochemical and Physiological Effects
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, the compound has been shown to have antiviral and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether in lab experiments is its broad-spectrum activity against various diseases. The compound has been shown to be effective against a wide range of diseases, making it a potential candidate for the development of new therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether. One potential direction is the development of new formulations that improve the solubility and bioavailability of the compound. Another direction is the study of the compound's activity in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify potential new targets for therapeutic intervention.
Conclusion
In conclusion, 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether is a promising compound with potential therapeutic applications against a wide range of diseases. The compound has been found to exhibit potent anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. While there are limitations to its use in lab experiments, there are several future directions for the research and development of this compound. With further research, 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether may prove to be a valuable tool in the fight against various diseases.
Méthodes De Synthèse
The synthesis of 2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether involves a series of chemical reactions. The starting material for the synthesis is 2-aminophenol, which is reacted with acetic anhydride to form the acetylated derivative. The resulting compound is then subjected to a series of reactions involving pentyl sulfide, triethylorthoformate, and phosgene to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propriétés
Nom du produit |
2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether |
|---|---|
Formule moléculaire |
C25H28N4O3S |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
1-[6-(2-ethoxyphenyl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C25H28N4O3S/c1-4-6-11-16-33-25-26-23-22(27-28-25)18-12-7-9-14-20(18)29(17(3)30)24(32-23)19-13-8-10-15-21(19)31-5-2/h7-10,12-15,24H,4-6,11,16H2,1-3H3 |
Clé InChI |
DYXYQGFMXAKLKC-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1 |
SMILES canonique |
CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CC=C4OCC)C(=O)C)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)

![4-(4-iodophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269583.png)


![N,N-diethyl-4-{[2-(2-furyl)-1,3-thiazol-4-yl]methoxy}-3-methoxybenzamide](/img/structure/B269586.png)
![4-[(1,3-Benzodioxol-5-yloxy)methyl]-6-piperidino-1,3,5-triazin-2-amine](/img/structure/B269587.png)